molecular formula C6H6S3 B1277419 1,3,5-Benzenetrithiol CAS No. 38004-59-0

1,3,5-Benzenetrithiol

Cat. No. B1277419
CAS RN: 38004-59-0
M. Wt: 174.3 g/mol
InChI Key: KXCKKUIJCYNZAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Benzenetrithiol is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various derivatives and structurally related compounds of benzene, which can provide insights into the chemistry of benzene derivatives, including trithiols. For instance, benzene-1,3,5-tricarboxamides (BTAs) are mentioned as versatile building blocks in supramolecular chemistry due to their ability to self-assemble into one-dimensional structures stabilized by hydrogen bonding . Similarly, star-shaped molecules based on 1,3,5-benzenetriesters with pendant 1,3,4-thiadiazole groups have been synthesized, showing liquid crystal, optical, solvatofluorochromic, and electrochemical properties .

Synthesis Analysis

The synthesis of benzene derivatives is a well-studied area. For example, the synthesis of 1,3,5-tris(oligothienyl)benzenes through an efficient trimerization reaction is reported, demonstrating the accessibility of such trisubstituted benzene compounds . Another study describes the synthesis of a new 1,3,5-trisubstituted benzene derivative with three propiolic acid side arms . These examples suggest that the synthesis of 1,3,5-Benzenetrithiol would likely involve a strategic functionalization of the benzene core at the 1,3,5-positions with thiol groups.

Molecular Structure Analysis

The molecular structure of benzene derivatives can be quite diverse. For instance, benzo[1,2-b:4,5-b']dichalcogenophenes, which are structurally related to 1,3,5-Benzenetrithiol, have been characterized by single-crystal X-ray analysis, revealing a planar molecular structure . The solid-state structural analysis of 1,3,5-benzene-bridged tris(1,2,3,5-dithiadiazolyl) shows a crystal structure consisting of stacks of triradicals with alternating long and short interradical S···S contacts . These findings indicate that the molecular structure of 1,3,5-Benzenetrithiol would likely exhibit interesting geometrical and electronic features due to the presence of sulfur atoms.

Chemical Reactions Analysis

The chemical reactivity of benzene derivatives can lead to various interesting compounds and materials. For example, the electropolymerization of 1,3,5-tris(oligothienyl)benzenes with 2,2'-bithiophene results in the development of conducting polymers . The reactivity of benzene derivatives with nitriles has been explored to synthesize 1,3-oxazoles, indicating that 1,3,5-Benzenetrithiol could potentially undergo similar reactions with nitriles or other electrophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene derivatives are influenced by their molecular structure and substituents. The electrochemical properties of novel 1,3,5-tris(oligothienyl)benzenes have been investigated, showing their potential as reticulating agents for conducting polymers . The synthesis and structure–efficiency relations of 1,3,5-benzenetrisamides as nucleating agents for isotactic poly(propylene) demonstrate the importance of the chemical structure in determining the material's properties . These studies suggest that 1,3,5-Benzenetrithiol would also have unique physical and chemical properties that could be tailored for specific applications.

Scientific Research Applications

Electronic and Magnetic Properties

1,3,5-Benzenetrithiol has been utilized in the preparation and characterization of trifunctional radicals, such as 1,3,5-benzenetris(1,2,3,5-dithiadiazolyl). These compounds demonstrate significant properties in the solid state, including the formation of stacks of triradicals. They show notable electronic and magnetic behaviors, with diamagnetic properties at room temperature and the onset of paramagnetic defects near 450 K. The extended Huckel band structure calculations for these compounds reveal a band gap of 0.8 eV, indicating potential applications in electronics and magnetic materials (Haddon et al., 1992).

Lithium-Sulfur Battery Technology

1,3,5-Benzenetrithiol has been applied as a bifunctional electrolyte additive in lithium-sulfur (Li-S) batteries. This substance reacts with lithium metal to form lithium 1,3,5-benzenetrithiolate, depositing on the anode surface and enabling reversible lithium deposition/stripping. Moreover, it reacts with sulfur to form a solid-electrolyte interface (SEI) on the cathode surface, reducing the dissolution and shuttling of lithium polysulfides. This application significantly enhances the discharge capacity and cycling stability of Li-S batteries (Guo et al., 2021).

Conducting Polymers

The synthesis and electrochemical properties of novel 1,3,5-tris(oligothienyl)benzenes, including 1,3,5-benzenetrithiol derivatives, have been investigated. These compounds are used to develop two- or three-dimensional conducting polymers through electropolymerization, demonstrating potential applications in advanced functional materials (Chérioux & Guyard, 2001).

Surface Chemistry and Molecular Conformations

Studies have shown the significant role of 1,3,5-benzenetrithiol in self-assembly and thermally activated surface chemistry, especially on metal surfaces like Cu(111). These studies contribute to understanding the molecular conformations and interactions at surfaces, which are crucial for developing advanced materials and nanotechnology applications (Sirtl et al., 2014).

Metal-Organic Frameworks

Research on 1,3,5-benzenetrithiol has led to the development of extended two-dimensional metal-organic frameworks. These frameworks are formed through thiolate-copper coordination bonds and demonstrate distinct structural and bonding characteristics, paving the way for potential applications in catalysis, gas storage, and separation technologies (Walch et al., 2011).

Future Directions

1,3,5-Benzenetrithiol has been used in the synthesis of sulfur polymers, which have potential applications in infrared (IR) transmissive polymeric materials . These materials are of interest for their balance of optical properties, including refractive index and IR transparency, and thermal properties .

properties

IUPAC Name

benzene-1,3,5-trithiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6S3/c7-4-1-5(8)3-6(9)2-4/h1-3,7-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCKKUIJCYNZAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70436231
Record name 1,3,5-Benzenetrithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Benzenetrithiol

CAS RN

38004-59-0
Record name 1,3,5-Benzenetrithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-Benzenetrithiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5-Benzenetrithiol
Reactant of Route 2
Reactant of Route 2
1,3,5-Benzenetrithiol
Reactant of Route 3
1,3,5-Benzenetrithiol
Reactant of Route 4
1,3,5-Benzenetrithiol
Reactant of Route 5
1,3,5-Benzenetrithiol
Reactant of Route 6
1,3,5-Benzenetrithiol

Citations

For This Compound
97
Citations
M Ishitsuka, T Hiaki, N Osaka - Journal of Molecular Structure, 2011 - Elsevier
Coadsorption self-assembled monolayer (SAM) films of trithiocyanuric acid (TCA) and 1,3,5-benzenetrithiol (BTT) on evaporated silver substrate were investigated using FT-IRAS and …
Number of citations: 5 www.sciencedirect.com
Q Wang, S Zhang, B Wang, X Yang, B Zou… - Nanoscale …, 2019 - pubs.rsc.org
Carbon dots have received extensive attention due to their unique chemical structure, excellent optoelectronic properties and convenient synthesis. However, the synthesis of carbon …
Number of citations: 85 pubs.rsc.org
P Sang, J Song, W Guo, Y Fu - Chemical Engineering Journal, 2021 - Elsevier
Organosulfur polymers are a unique class of cathode materials for rechargeable lithium batteries. They are abundant, rich in structure, and easy for synthesis. Here, we report a new …
Number of citations: 30 www.sciencedirect.com
W Guo, W Zhang, Y Si, D Wang, Y Fu… - Nature …, 2021 - nature.com
The interfacial instability of the lithium-metal anode and shuttling of lithium polysulfides in lithium-sulfur (Li-S) batteries hinder the commercial application. Herein, we report a …
Number of citations: 132 www.nature.com
C Jiao, Y Si, Z Wang, S Tang, Y Fu - Chemical Engineering Journal, 2023 - Elsevier
Sodium-organic battery is one of the most promising energy storage systems, due to the low-cost, earth-abundant Na and absence of transition metals. Organosulfide compounds …
Number of citations: 3 www.sciencedirect.com
Y Suenaga, H Konaka, T Sugimoto… - Inorganic Chemistry …, 2003 - Elsevier
The silver(I) complex [Ag 2 (3bsb) 2 (ClO 4 ) 2 ] (1) (3bsb; 1,3,5-tris(benzylsulfanyl)benzene) has been prepared and its molecular structure was determined by X-ray crystallography. In 1…
Number of citations: 14 www.sciencedirect.com
JM Wolfe, CM Fadzen, RL Holden, M Yao… - Angewandte …, 2018 - Wiley Online Library
Exon‐skipping antisense oligonucleotides are effective treatments for genetic diseases, yet exon‐skipping activity requires that these macromolecules reach the nucleus. While cell‐…
Number of citations: 71 onlinelibrary.wiley.com
M Lee, Y Oh, J Yu, SG Jang, H Yeo, JJ Park… - Nature …, 2023 - nature.com
Infrared (IR) transmissive polymeric materials for optical elements require a balance between their optical and thermal properties but achieving simultaneously a high refractive index …
Number of citations: 1 www.nature.com
K Nunokawa, K Okazaki, S Onaka, M Ito… - Journal of …, 2005 - Elsevier
Multi-thiolate ligands are used as a scaffold to construct a series of supramolecules, which cover the following entries; [(1,3-S 2 –C 6 H 4 ){AuP(C 6 H 4 –3-CF 3 ) 3 } 2 ] n (1), [(1,4-S 2 –…
Number of citations: 10 www.sciencedirect.com
EV Amadi, A Venkataraman, T Zaborniak… - Journal of …, 2021 - Springer
We report a density functional non-equilibrium Green's function study of the electronic transport properties of nanoscale networks composed of Au metal clusters interconnected with …
Number of citations: 4 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.